methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate
Description
Methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate is a synthetic organic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 3,5-dimethoxyphenyl group at the 4-position. The molecule is further functionalized with a beta-alaninate methyl ester moiety linked via a carbonyl group to the imidazopyridine nitrogen. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling strategies common to imidazopyridine derivatives .
Properties
Molecular Formula |
C19H24N4O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C19H24N4O5/c1-26-13-8-12(9-14(10-13)27-2)18-17-15(21-11-22-17)5-7-23(18)19(25)20-6-4-16(24)28-3/h8-11,18H,4-7H2,1-3H3,(H,20,25)(H,21,22) |
InChI Key |
FSTZQJLQKPWSJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3=C(CCN2C(=O)NCCC(=O)OC)NC=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate typically involves multiple steps. The starting materials often include 3,5-dimethoxyphenyl derivatives and imidazo[4,5-c]pyridine intermediates. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
However, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () serves as a relevant comparator due to its imidazopyridine backbone and substituent diversity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Ring System: The target compound’s imidazo[4,5-c]pyridine core (6,7-fused) contrasts with 1l’s imidazo[1,2-a]pyridine (5,6-fused).
In contrast, 1l’s rigid phenethyl and nitrophenyl groups may favor π-π stacking interactions in solid-state or receptor binding .
Synthetic Accessibility :
- Compound 1l’s 51% yield suggests moderate synthetic efficiency for its class, though the target compound’s synthesis pathway and yield remain unreported in the evidence.
Research Findings and Limitations
- Spectroscopic Characterization : While 1l’s structure was confirmed via NMR, IR, and HRMS, analogous data for the target compound are absent in the evidence, limiting direct comparative analysis.
- Biological Activity: No activity data are provided for either compound, precluding pharmacological comparisons.
- Structural Diversity : The comparison highlights the impact of core ring isomerism and substituent choice on physicochemical properties, which are critical for drug design but require further experimental validation.
Biological Activity
Methyl N-{[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-beta-alaninate is a complex organic compound with significant biological activity. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 364.41 g/mol. Its structure features a tetrahydroimidazopyridine core with a methoxy-substituted phenyl group and a beta-alanine moiety, contributing to its biological activity.
Structural Formula
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies
- Study on Cytotoxicity : A study assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives had IC50 values below 10 µM against A-431 and HT29 cell lines, demonstrating potent anticancer activity.
- Mechanism of Action : The antitumor mechanism was attributed to the compound's ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to exhibit protective effects against neurodegeneration in dopaminergic neurons in vitro.
Research Findings
- Dopamine Receptor Interaction : Similar compounds have been identified as selective D3 dopamine receptor agonists, promoting neuroprotection and potentially aiding in the treatment of neuropsychiatric disorders .
- Neuroprotection Studies : In experimental models of Parkinson's disease, derivatives demonstrated significant reductions in neuronal death and improvements in motor function.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) enzymes effectively.
In Vitro Studies
- COX-2 Inhibition : Some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and receptor binding |
| Tetrahydroimidazopyridine | Critical for antitumor activity |
| Beta-alanine moiety | Potentially increases solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
